molecular formula C17H19N3O5S2 B2690774 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate CAS No. 896008-08-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate

Cat. No. B2690774
M. Wt: 409.48
InChI Key: BVAZJVLPNKXHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an ester, specifically a pivalate ester. Pivalate esters are known for their resistance to hydrolysis . The compound also contains a 1,3,4-thiadiazol-2-yl group, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,4-thiadiazol-2-yl group would form a five-membered ring with two nitrogen atoms and one sulfur atom. The pivalate group would be attached to the pyran ring via an ester linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Pivalate esters are generally colorless and resistant to hydrolysis .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structures incorporating thiadiazole and pyran moieties have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including derivatized isosteres designed to increase lipophilicity and improve cellular permeability, exhibited significant activity, with some showing potency up to 16 times that of pyrazinamide, a standard antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998). Furthermore, derivatives targeting the inhibition of photosynthetic electron transport have been identified, demonstrating notable inhibitory properties that could be leveraged for herbicidal applications (Vicentini et al., 2005).

Antitumor Applications

Research into the antitumor potential of benzothiazole derivatives, which share a structural relation with the specified compound, has led to the synthesis of derivatives exhibiting significant in vivo inhibitory effects on tumor growth. This includes designs aimed at enhancing biological stability while maintaining potent antitumor activity (Yoshida et al., 2005).

Anti-inflammatory Applications

Studies on thiadiazole and pyrazole derivatives have also revealed compounds with considerable anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents for inflammation-related disorders. Notably, certain derivatives have shown significant anti-inflammatory activity, suggesting the therapeutic relevance of these structural motifs (Kumar, 2022).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-17(2,3)14(23)25-12-7-24-10(6-11(12)21)8-26-16-20-19-15(27-16)18-13(22)9-4-5-9/h6-7,9H,4-5,8H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAZJVLPNKXHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.